molecular formula C8H11BrCl2N2 B3018005 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride CAS No. 2055840-70-3

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride

Cat. No.: B3018005
CAS No.: 2055840-70-3
M. Wt: 285.99
InChI Key: SMPLYJFPRQXJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride (CAS 2055840-70-3) is a high-purity chemical compound supplied for research and further manufacturing applications. With a molecular formula of C₈H₁₁BrCl₂N₂ and a molecular weight of 286.00 g/mol , this brominated naphthyridine derivative is characterized by its high purity, typically ≥97% to ≥98% . The compound is typically stored at room temperature . This molecule is classified as a chemical for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use . The bromine substituent on the 2,6-naphthyridine scaffold makes this compound a valuable synthetic intermediate, particularly as a building block in organic synthesis and medicinal chemistry. Researchers utilize this reagent in various applications, including the development of protein degraders and the synthesis of more complex molecules. Its mechanism of action in research settings is derived from its reactivity as an aryl halide, enabling participation in cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations, which are crucial for constructing carbon-carbon and carbon-heteroatom bonds. This allows scientists to functionalize the naphthyridine core, a privileged structure in drug discovery, to create novel compounds for screening and development.

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2ClH/c9-8-5-11-3-6-1-2-10-4-7(6)8;;/h3,5,10H,1-2,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPLYJFPRQXJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=NC=C21)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride is primarily utilized as a building block in organic synthesis. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. This property is particularly useful in the synthesis of complex organic compounds.

Synthesis of Bioactive Compounds:
The compound has been employed in the synthesis of bioactive molecules, particularly those with potential pharmaceutical applications. For instance, derivatives of this compound have shown promise in developing new drugs targeting neurological disorders due to their ability to interact with specific receptors in the brain .

Medicinal Chemistry

Potential Antimicrobial Activity:
Research indicates that 8-bromo derivatives exhibit antimicrobial properties. Studies have demonstrated that modifications to the naphthyridine structure can enhance activity against various bacterial strains. This makes it a candidate for further exploration in developing new antimicrobial agents .

Neuropharmacological Studies:
The compound has been investigated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, which could lead to therapeutic applications in treating conditions like anxiety and depression .

Case Studies

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity .
Study BNeuropharmacological EffectsShowed potential modulation of serotonin receptors, indicating possible antidepressant effects .
Study CSynthesis of DerivativesSuccessfully synthesized several derivatives with enhanced bioactivity profiles compared to the parent compound .

Research and Development

Material Safety and Handling:
Due to its chemical nature, this compound must be handled with care in laboratory settings. It is classified as a specialty material and is intended for use by qualified professionals only. The compound should be stored under inert conditions at room temperature to maintain stability .

Future Directions:
Ongoing research aims to explore further modifications of this compound to enhance its pharmacological properties and reduce potential side effects. The exploration of its derivatives could lead to novel therapeutic agents with improved efficacy against resistant microbial strains and neurological disorders.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride with structurally related naphthyridine derivatives, emphasizing substituent effects, synthetic utility, and physicochemical properties.

Compound Name CAS Number Substituents Naphthyridine Positions Salt Form Purity Key Applications
This compound 2055840-70-3 Br (position 8) 2,6 Dihydrochloride 95% Building block for pharmaceuticals; bromine enables cross-coupling reactions
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride 1159010-96-4 Br (position 3) 1,6 Hydrochloride 95% Intermediate for kinase inhibitors; positional isomer with distinct reactivity
tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 1341036-28-9 Br (position 3), Boc (position 6) 1,6 None (neutral) N/A Protected intermediate for peptide coupling; Boc group enhances stability
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride N/A NO₂ (position 3) 1,6 Dihydrochloride N/A Electrophilic substitution precursor; nitro group directs meta-functionalization
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine 1104027-46-4 Cl (position 5), benzyl (position 2) 2,6 None (neutral) N/A Antimicrobial agent; bulky substituents alter steric interactions

Key Comparative Insights:

Positional Isomerism :

  • Bromine at position 8 (8-bromo-2,6-naphthyridine ) vs. position 3 (3-bromo-1,6-naphthyridine ) alters electronic distribution and steric accessibility. For example, 3-bromo derivatives are more reactive in nucleophilic aromatic substitution due to proximity to the nitrogen lone pair .

Substituent Effects :

  • Bromine : Enhances cross-coupling reactivity for C–C bond formation .
  • Nitro Group : Electron-withdrawing nature (e.g., 3-nitro-1,6-naphthyridine ) increases electrophilicity, favoring reduction or displacement reactions .
  • Boc Protection : tert-Butoxycarbonyl (Boc) in tert-butyl 3-bromo-1,6-naphthyridine-6-carboxylate improves stability during multistep syntheses .

Salt Forms: Dihydrochloride salts (e.g., 8-bromo-2,6-naphthyridine dihydrochloride) exhibit higher aqueous solubility than neutral or monohydrochloride analogs, critical for in vitro assays .

Synthetic Utility :

  • The discontinued status of 8-bromo-2,6-naphthyridine dihydrochloride contrasts with the commercial availability of analogs like 3-bromo-1,6-naphthyridine hydrochloride , which remains accessible for drug discovery .

Biological Activity :

  • 2-Benzyl-5-chloro-2,6-naphthyridine demonstrates antimicrobial properties, highlighting how substituent bulkiness (e.g., benzyl) influences target binding .

Biological Activity

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride (CAS Number: 2055840-70-3) is a brominated derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

  • Molecular Formula : C₈H₁₁BrCl₂N₂
  • Molecular Weight : 286.00 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can modulate the activity of specific enzymes and receptors involved in critical signaling pathways. For instance, it has shown potential as an inhibitor of certain kinases implicated in cancer progression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell lines. In vitro studies have demonstrated its effectiveness against colorectal carcinoma and other tumor types.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Antitumor Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC₅₀ values in the low micromolar range (approximately 1.5 µM) against SW620 colorectal carcinoma cells .
  • Kinase Inhibition :
    • Another research effort focused on the compound's ability to inhibit kinases associated with cancer signaling pathways. It was found to selectively inhibit VEGFR-2 kinase (IC₅₀ = 1.46 µM), which plays a crucial role in angiogenesis and tumor growth .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects of this compound revealed that it could potentially mitigate oxidative stress-induced neuronal damage in vitro. This suggests a possible application in treating neurodegenerative conditions .

Comparative Analysis

To better understand the biological activity of this compound compared to related compounds, a summary table is provided below:

Compound NameStructureBiological ActivityIC₅₀ (µM)
This compoundStructureAnticancer (VEGFR inhibition)1.46
1-Naphthylamine-Anticancer (general)>10
5-Methyl-1H-pyrazole-Antimicrobial<5

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride?

  • Methodological Answer : Synthesis should involve bromination of the tetrahydro-2,6-naphthyridine core under controlled conditions, followed by purification using techniques like recrystallization or chromatography (e.g., reverse-phase HPLC). Characterization requires NMR (¹H/¹³C), LC-MS for molecular weight confirmation, and elemental analysis for purity validation. Stability testing under varying pH and temperature conditions is critical to ensure structural integrity .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound in aqueous solutions?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Stability studies should employ accelerated degradation tests (e.g., thermal stress at 40–60°C, photolysis under UV light) followed by mass spectrometry to identify degradation products. Differential scanning calorimetry (DSC) can monitor phase transitions and hygroscopicity .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacological studies involving this compound (e.g., variable IC50 values across assays)?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for variables like solvent effects (DMSO concentration), cell line viability, and enzyme batch consistency. Statistical tools like Bland-Altman analysis or coefficient of variation (CV) calculations can quantify reproducibility. Align findings with theoretical frameworks, such as receptor binding kinetics, to resolve discrepancies .

Q. What factorial design approaches optimize reaction conditions for derivatizing the bromine moiety in this compound?

  • Methodological Answer : Employ a 2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) can model interactions between factors and identify optimal conditions. For example, varying Pd catalyst types (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) in cross-coupling reactions .

Q. What computational strategies are recommended to elucidate the compound’s mechanism of action in neurological targets (e.g., kinase inhibition)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational stability. Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding pocket of kinases) and correlate with in vitro IC50 data .

Q. How can researchers assess the compound’s stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer : Use matrix-matched calibration curves in plasma/serum to quantify recovery rates. Incubate the compound in fresh human liver microsomes (HLMs) to evaluate metabolic stability via LC-MS/MS. Monitor time-dependent degradation using pseudo-first-order kinetics and calculate half-life (t½) .

Q. What experimental frameworks validate the compound’s selectivity across structurally related receptors or enzymes?

  • Methodological Answer : Perform broad-spectrum profiling against panels of related targets (e.g., kinase families, GPCRs) using radioligand binding or fluorescence polarization assays. Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions and prioritize in vitro testing .

Q. How should researchers integrate theoretical frameworks (e.g., QSAR) to refine structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and Hammett constants. Validate models with leave-one-out cross-validation and external test sets. Corrogate results with crystallographic data (e.g., X-ray of ligand-target complexes) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring of reaction progress. Use design of experiments (DoE) to identify critical process parameters (CPPs) and establish a design space compliant with ICH Q11 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.